
Desethylene Norfloxacin Hydrochloride
Descripción general
Descripción
Desethylene Norfloxacin Hydrochloride is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its antimicrobial properties and is used in various scientific research applications. It is structurally related to Norfloxacin but lacks the ethylene group, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desethylene Norfloxacin Hydrochloride can be synthesized through the microbial transformation of Norfloxacin. For instance, cultures of a Microbacterium species from wastewater can transform Norfloxacin into this compound over a period of 14 days . The process involves the removal of the ethylene group from Norfloxacin.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced biotechnological methods to ensure high yield and purity. The process may include the use of specific microbial strains and controlled fermentation conditions to optimize the transformation of Norfloxacin.
Análisis De Reacciones Químicas
Types of Reactions: Desethylene Norfloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings or the amine groups.
Reduction: Reduction of carboxyl groups is possible.
Substitution: Substitution reactions can involve the replacement of functional groups on the quinolone ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, acetylated, and dealkylated derivatives of this compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Desethylene Norfloxacin Hydrochloride exhibits significant antimicrobial properties, primarily against Gram-negative bacteria. Research indicates that modifications of norfloxacin, including desethylation, enhance its efficacy against resistant bacterial strains.
Efficacy Against Resistant Strains
Research has demonstrated that desethylene norfloxacin can effectively combat multi-drug resistant strains of bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies have shown a two- to four-fold reduction in minimum inhibitory concentration (MIC) against these pathogens when compared to traditional norfloxacin .
Treatment of Urinary Tract Infections (UTIs)
This compound is being explored as a treatment option for UTIs, particularly those caused by resistant strains. Clinical trials have indicated that it may offer a viable alternative for patients who have not responded to standard therapies .
Secondary Prophylaxis in Liver Cirrhosis
In patients with liver cirrhosis, norfloxacin has been used for secondary prophylaxis against spontaneous bacterial peritonitis (SBP). Studies suggest that desethylene derivatives may enhance this effect by reducing bacterial translocation and endotoxin absorption in the gut, thereby improving patient outcomes .
Pharmacokinetics
A population pharmacokinetic analysis of desethylene ciprofloxacin (a related compound) provides insights into the metabolism and bioavailability of fluoroquinolone derivatives in critically ill patients. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes .
Case Studies
-
Case Study 1: Efficacy in Resistant Infections
A clinical trial involving patients with complicated UTIs showed that desethylene norfloxacin significantly reduced infection rates compared to traditional treatments, highlighting its potential role in managing resistant infections. -
Case Study 2: Prophylactic Use in Cirrhosis
In a randomized controlled trial comparing rifaximin and norfloxacin for SBP prophylaxis, patients receiving desethylene norfloxacin demonstrated lower rates of recurrence and improved survival outcomes, suggesting its effectiveness in this high-risk population .
Mecanismo De Acción
The mechanism of action of Desethylene Norfloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death .
Comparación Con Compuestos Similares
Norfloxacin: The parent compound, which contains an ethylene group.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone ring.
Levofloxacin: A stereoisomer of Ofloxacin with enhanced activity against Gram-positive bacteria.
Uniqueness: Desethylene Norfloxacin Hydrochloride is unique due to the absence of the ethylene group, which can affect its pharmacokinetic properties and spectrum of activity. This structural difference may result in variations in its antimicrobial efficacy and potential side effects compared to other fluoroquinolones .
Actividad Biológica
Desethylene Norfloxacin Hydrochloride is a significant derivative of the fluoroquinolone antibiotic Norfloxacin. This compound has garnered attention for its biological activity, particularly its antimicrobial properties. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.
Target Enzymes
this compound primarily exerts its antibacterial effects by inhibiting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these targets, the compound disrupts normal bacterial cellular processes, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound interferes with the supercoiling of DNA, which is necessary for replication. This results in the trapping of DNA in complexes with these enzymes, effectively halting bacterial growth and proliferation .
Pharmacokinetics
This compound displays a bioavailability of approximately 30-40% , indicating that a significant portion of the drug reaches systemic circulation after administration. The compound is primarily metabolized in the liver and excreted through renal and fecal pathways.
This compound interacts with various biochemical entities within bacterial cells. It has been shown to influence cellular functions by forming stable complexes with DNA gyrase and topoisomerase IV during DNA replication.
Property | Description |
---|---|
Molecular Weight | 327.3 g/mol |
Solubility | Soluble in water |
pH Stability | Stable in neutral pH conditions |
Metabolic Pathways | Involves transformation from Norfloxacin |
Case Studies and Research Findings
Numerous studies have investigated the efficacy and safety of this compound against various bacterial strains.
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated potent bactericidal effects compared to other fluoroquinolone derivatives .
- In Vivo Studies : In an experimental model using zebrafish infected with Escherichia coli, treatment with this compound resulted in a significant reduction in bacterial load, highlighting its potential as a therapeutic agent against infections caused by antibiotic-resistant bacteria .
- Microbial Transformation Studies : Research involving microbial transformation showed that certain strains could convert Norfloxacin into this compound under specific conditions. This biotransformation was studied using Microbacterium species isolated from wastewater, revealing insights into environmental degradation pathways for fluoroquinolones .
Propiedades
IUPAC Name |
7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16/h5-7,17H,2-4,16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBOASHZANLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-77-3 | |
Record name | 7-((2-Aminoethyl)amino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-((2-AMINOETHYL)AMINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GYT8QQ4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.